molecular formula C12H10O4 B12114896 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

Cat. No.: B12114896
M. Wt: 218.20 g/mol
InChI Key: DELIBVPURKEFAJ-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(hydroxymethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the radical bromination of a precursor compound, followed by subsequent reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group with NBS/AIBN in CCl4 under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate with triethyl phosphite at elevated temperatures, followed by further reactions to introduce the hydroxymethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of bio-renewable resources. For instance, 5-hydroxymethyl-2-furancarboxylic acid can be synthesized from bio-based high-concentration 5-hydroxymethylfurfural via selective oxidation using highly tolerant aldehyde dehydrogenase . This approach leverages sustainable and environmentally friendly processes, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the catalytic active site of certain enzymes forms stable interactions with the compound, enhancing its catalytic efficiency . This interaction facilitates the selective oxidation of substrates, leading to the formation of valuable products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group attached to the furan ring. This structural complexity imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

DELIBVPURKEFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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